¹³C is a NMR (Nuclear Magnetic Resonance) active nucleus, allowing researchers to track the metabolic fate of molecules in living organisms. Sodium trifluoroacetate-1-¹³C, when introduced into a biological system, can be traced through metabolic pathways using ¹³C NMR spectroscopy. This helps scientists understand how organisms utilize and break down various compounds [].
For instance, studies have employed Sodium trifluoroacetate-1-¹³C to investigate the metabolism of fluorinated drugs, providing insights into their efficacy and potential side effects [].
The ¹³C label in Sodium trifluoroacetate-1-¹³C can be used to study enzyme activity and reaction mechanisms. By incorporating the compound into a reaction mixture and monitoring the ¹³C NMR signals, researchers can determine the specific carbon atoms involved in the enzymatic process.
This technique has applications in understanding the mechanisms of action of various enzymes, including those involved in energy metabolism and biosynthesis.
Sodium trifluoroacetate-1-¹³C can be used to study cellular metabolism and function. By monitoring the uptake and utilization of the compound by cells, researchers can gain insights into cellular activity and energy production. Additionally, the ¹³C label can be employed to investigate the metabolism within specific cellular compartments, such as mitochondria, which play a crucial role in energy production [].
Sodium trifluoroacetate-1-13C is a stable isotopically labeled compound, specifically the sodium salt of trifluoroacetic acid, with the chemical formula CF₃CO₂Na. The "1-13C" designation indicates that one of the carbon atoms in the molecule is labeled with the stable isotope carbon-13, making it useful for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior and reactivity .
These reactions highlight its utility in organic synthesis and its behavior in acidic environments .
Sodium trifluoroacetate-1-13C exhibits biological activity primarily through its role as a metabolic tracer. Its incorporation into metabolic pathways allows researchers to study metabolic flux and pathways in various biological systems. For instance, it has been utilized to investigate the metabolism of fatty acids and carbohydrates in mammalian cells, aiding in understanding energy metabolism and biosynthetic processes . Additionally, due to its structural similarity to acetic acid, it may affect metabolic pathways involving acetate metabolism .
The synthesis of sodium trifluoroacetate-1-13C can be achieved through several methods:
These methods ensure high purity and yield of the desired isotopically labeled compound .
Sodium trifluoroacetate-1-13C has several important applications:
These applications underscore its versatility in both research and industrial contexts .
Research involving sodium trifluoroacetate-1-13C has focused on its interactions within biological systems. Studies have shown that it can influence metabolic pathways by altering enzyme activity or substrate availability. For instance, it has been observed that its incorporation into fatty acid synthesis can affect lipid profiles in cells. Additionally, its role as a tracer allows for detailed mapping of metabolic fluxes in vivo, providing insights into disease mechanisms and potential therapeutic targets .
Sodium trifluoroacetate-1-13C shares similarities with several other compounds, particularly those containing fluorinated groups or carboxylates. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Trifluoroacetic Acid | CF₃COOH | Strong acid; used as a solvent and reagent |
Sodium Acetate | CH₃CO₂Na | Common buffer; less reactive than trifluoroacetate |
Potassium Trifluoroacetate | CF₃CO₂K | Similar reactivity; potassium salt variant |
Perfluoropropionic Acid | C₃F₇O₂H | Fully fluorinated; used in specialized applications |
Sodium Perfluorobutyrate | C₄F₉O₂Na | Used in bioconjugation studies |
The uniqueness of sodium trifluoroacetate-1-13C lies in its stable isotopic labeling with carbon-13, which provides distinct advantages for analytical techniques like NMR spectroscopy while maintaining the reactivity associated with fluorinated compounds .
The compound consists of a trifluoromethyl group (CF₃) bonded to a ¹³C-labeled carboxylate moiety (¹³CO₂⁻), with a sodium counterion. Key structural features include:
Structural Data
Property | Value | Source |
---|---|---|
Melting point | 207°C (decomposition) | |
SMILES | [Na+].[O-]¹³CC(F)(F)F | |
InChI Key | UYCAUPASBSROMS-YTBWXGASSA-M |
The development of ¹³C-labeled trifluoroacetates began in the late 20th century, driven by the need for non-radioactive isotopic tracers. Initial routes involved halogen exchange reactions, such as the conversion of ¹³C-labeled tribromoacetic acid to trifluoroacetic acid using silver tetrafluoroborate (AgBF₄). These methods faced challenges in yield and purity due to side reactions with silica-based apparatus.
Milestones in Isotopic Labeling
Applications Table
The preparation of sodium trifluoroacetate-1-13C requires specialized synthetic approaches that ensure efficient carbon-13 incorporation while maintaining high isotopic purity. The primary synthetic pathway involves the neutralization of trifluoroacetic acid-1-13C with sodium hydroxide or sodium carbonate [3] [4].
Property | Value |
---|---|
Molecular Formula | C13CF3NaO2 |
Molecular Weight | 137.00 g/mol |
CAS Number | 286425-32-9 |
Isotopic Purity | ≥99 atom % 13C [1] |
Appearance | White crystalline solid [1] |
The standard synthetic procedure follows a controlled neutralization reaction where trifluoroacetic acid-1-13C is treated with sodium hydroxide under carefully monitored conditions. The reaction proceeds according to the following stoichiometry:
13CF3COOH + NaOH → 13CF3COONa + H2O
Alternative synthetic routes employ sodium carbonate as the neutralizing agent, which offers advantages in terms of reaction control and product purity [3] [5]. This approach involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid-1-13C, followed by filtration and vacuum evaporation to prevent thermal decomposition [3].
The incorporation of carbon-13 into the trifluoroacetate structure requires sophisticated isotopic labeling techniques that ensure the stable isotope is positioned specifically at the carbonyl carbon. The most effective approach involves the use of 13C-enriched carbon dioxide or sodium bicarbonate-13C as the primary carbon source [6] [7].
Research findings demonstrate that carbon-13 isotope incorporation can be achieved through multiple pathways. Lynch and colleagues established that site-specific carbon isotope labeling of organic molecules requires synthetic approaches that incorporate readily available single-carbon synthons [7]. In the case of trifluoroacetate synthesis, the carbon-13 enriched carbonyl precursor is typically derived from 13CO2 obtained from cyclotron production or specialized isotopic enrichment facilities [7].
The isotopic enrichment process often utilizes the Kiliani synthesis methodology, which has been adapted for the preparation of 13C-labeled compounds. Arora et al. demonstrated that enzymatic methods involving group-transferring enzymes can be employed to synthesize specifically 13C-labeled compounds in high yield and purity [8]. The positional isotopic analysis and purity of these compounds are confirmed by 13C nuclear magnetic resonance spectroscopy [8].
Advanced techniques for carbon-13 incorporation include photochemical separation methods, which have shown potential for cost-effective production of carbon-13 enriched materials. Marling proposed that carbon dioxide laser infrared multiple-photon dissociation of fluorinated compounds could achieve significant carbon-13 enrichment factors, yielding 30% pure carbon-13 in single-step processes or up to 97% purity in two-step procedures [9].
The purification of sodium trifluoroacetate-1-13C requires specialized techniques that preserve isotopic integrity while achieving analytical-grade purity. The primary purification methodology involves recrystallization from ethanol under controlled atmospheric conditions to prevent isotopic scrambling [6].
Purification Method | Conditions | Purity Achieved |
---|---|---|
Recrystallization | Ethanol solvent, 50-60°C | ≥99% [6] |
Vacuum Drying | 100°C, <10 mmHg | Removes residual moisture [3] |
Sublimation | 85°C, <10 μtorr | High-purity crystalline product [10] |
Ion chromatography separation techniques have been developed specifically for trifluoroacetate purification. The methodology employs a series of eluent concentration step changes, beginning with an initial eluent concentration of 22 mM potassium hydroxide to elute weakly retained ions, followed by a step change to 28 mM potassium hydroxide to separate trifluoroacetate from matrix anions such as sulfate and nitrate [11].
Advanced purification protocols incorporate precipitation techniques using cold diethyl ether to remove trifluoroacetic acid contamination and deprotection byproducts. The process involves multiple washing cycles with cold ether until the characteristic odor of trifluoroacetic acid is eliminated [12]. This methodology effectively removes lower molecular weight impurities and may improve product purity by several percentage points [12].
Specialized purification approaches for isotopically labeled compounds include the formation of insoluble salt complexes. Research has demonstrated that water-insoluble salt formation provides an effective method for quantitative recovery of trifluoroacetate from aqueous solutions, achieving yields of 98% of total trifluoroacetate content [13].
The synthesis of sodium trifluoroacetate-1-13C presents distinct challenges compared to the production of unlabeled sodium trifluoroacetate, primarily relating to cost considerations, isotopic purity maintenance, and specialized handling requirements.
Parameter | Unlabeled Compound | 13C-Labeled Compound |
---|---|---|
Raw Material Cost | Standard industrial grade | Premium isotopic pricing [14] |
Isotopic Purity | Natural abundance (1.1% 13C) | >99 atom % 13C [1] |
Synthesis Complexity | Standard neutralization | Controlled isotopic incorporation |
Product Price | $105/1.2 mL (50 μg/mL) [14] | $490/1.2 mL (50 μg/mL) [15] |
The cost differential between labeled and unlabeled compounds is substantial, with carbon-13 labeled sodium trifluoroacetate commanding approximately 4.7 times the price of the unlabeled equivalent [15] [14]. This price differential reflects the specialized production requirements, limited availability of carbon-13 precursors, and reduced manufacturing scales typical of isotopically labeled compounds.
Synthesis efficiency comparisons reveal that carbon-13 labeled compound production requires additional process control measures to prevent isotopic dilution or scrambling. The reaction conditions must be optimized at 50-60°C under nitrogen atmosphere to maintain isotopic integrity, whereas unlabeled synthesis can tolerate broader temperature and atmospheric variations [6].
Quality control protocols for carbon-13 labeled compounds incorporate specialized analytical techniques including 13C nuclear magnetic resonance spectroscopy for isotopic purity verification, whereas unlabeled compounds typically require only standard chemical purity analyses. The isotopic purity confirmation adds complexity and cost to the production workflow [8] [16].
Research findings indicate that carbon-13 labeling provides superior analytical performance compared to deuterium labeling alternatives. Harton et al. demonstrated that carbon-13 labeling serves as a true tracer for secondary ion mass spectrometry analysis, avoiding the thermodynamic property changes associated with deuterium substitution [17]. This advantage justifies the additional cost and complexity of carbon-13 incorporation for analytical applications requiring isotopic precision.
The industrial-scale production of sodium trifluoroacetate-1-13C faces significant technical and economic challenges that limit widespread commercialization. The primary constraints include carbon-13 precursor availability, specialized manufacturing requirements, and market demand limitations.
Raw material supply chain challenges represent a fundamental limitation for large-scale production. The availability of carbon-13 enriched precursors is restricted to specialized isotope production facilities, with global production capacity estimated at only 4-5 kilograms annually for carbon-13 compounds [9]. This supply constraint creates bottlenecks for industrial-scale synthesis and maintains elevated raw material costs.
Production Challenge | Impact | Mitigation Strategy |
---|---|---|
Carbon-13 precursor scarcity | Limited production capacity | Alternative isotopic sources [9] |
Specialized equipment requirements | High capital investment | Shared manufacturing facilities |
Isotopic purity maintenance | Process complexity | Advanced quality control systems |
Market demand fluctuations | Production planning difficulties | Flexible manufacturing approaches |
Manufacturing scale-up considerations include the need for specialized containment systems to prevent isotopic cross-contamination and atmospheric exposure that could compromise isotopic purity. The production facilities require inert atmosphere capabilities, specialized analytical instrumentation for real-time isotopic monitoring, and trained personnel familiar with isotopic compound handling protocols [6].
Economic analysis reveals that personnel costs dominate the production economics for small-scale carbon-13 compound manufacturing. Research projections indicate that carbon-13 production costs could be reduced from $60/gram to below $20/gram in laboratory-scale demonstration facilities, with further reductions to $2/gram feasible at production levels of 100-1000 kg/year [9].
Market dynamics present additional challenges for industrial-scale production. The sodium trifluoroacetate market has shown significant growth, with projections indicating a compound annual growth rate of approximately 6.5% from 2024 to 2032, reaching an estimated market size of $150 million by 2032 [18]. However, the specialized carbon-13 labeled segment represents a small fraction of this total market, limiting the economic incentives for large-scale production investment.
Regulatory considerations add complexity to industrial-scale production, particularly regarding environmental impact assessments for fluorinated compounds. The increasing scrutiny of per- and polyfluoroalkyl substances may impose additional restrictions on production and use, especially in regions with stringent environmental standards [19]. These regulatory uncertainties create additional challenges for long-term production planning and investment decisions.
Technical challenges in scale-up include maintaining consistent isotopic enrichment across larger batch sizes, preventing isotopic scrambling during extended reaction times, and ensuring uniform product quality. The development of continuous production processes rather than batch operations may offer advantages in terms of isotopic consistency and production efficiency, but requires significant process development investment [20] [21].
Acute Toxic;Irritant;Environmental Hazard